N-Boc-2,3-dimethoxy-L-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
JAGRPPICOCHMKT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms Involving N Boc 2,3 Dimethoxy L Phenylalanine
Reactivity Profiles of the N-Boc Amine and Carboxyl Moieties
The chemical behavior of N-Boc-2,3-dimethoxy-L-phenylalanine is primarily governed by the interplay between its two principal functional groups: the N-terminal tert-butoxycarbonyl (Boc) protected amine and the C-terminal carboxylic acid. These groups exhibit predictable yet distinct reactivity profiles that allow for selective chemical manipulation.
The N-Boc protected amine is a carbamate (B1207046), a functional group that significantly diminishes the nucleophilicity and basicity of the parent amino group. youtube.comresearchgate.net This protection is a cornerstone of modern peptide synthesis and organic chemistry. numberanalytics.com The Boc group is renowned for its stability under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This robustness makes it orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis). total-synthesis.com
The primary mode of reactivity for the N-Boc group is its cleavage, or deprotection, under acidic conditions. total-synthesis.comfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly employed to efficiently remove the Boc group and liberate the free amine. jk-sci.compeptide.comlibretexts.org This acid-lability is a key feature, enabling the sequential addition of amino acids in peptide synthesis. masterorganicchemistry.com
The carboxyl moiety , on the other hand, exhibits the classic reactivity of a carboxylic acid. britannica.commsu.edu It can undergo reactions such as:
Esterification: Reaction with an alcohol under acidic conditions can convert the carboxylic acid into an ester, which can serve as a protecting group for the C-terminus. libretexts.orglibretexts.org
Amide bond formation: This is the most critical reaction for peptide synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a non-reactive carboxylate salt. libretexts.org Therefore, the carboxyl group must first be "activated" using a coupling reagent. omicsonline.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or onium salts (e.g., HBTU, HATU) transform the carboxylic acid into a highly reactive intermediate, which is readily susceptible to nucleophilic attack by an amine to form an amide (peptide) bond. bachem.comuni-kiel.depeptide.com
The differential reactivity of these two moieties allows for a strategic approach to synthesis. The stable N-Boc group permits reactions at the carboxyl end, while its selective removal allows for subsequent reactions at the newly exposed amino terminus.
| Functional Moiety | General Reactivity | Common Transformations | Typical Reagents |
|---|---|---|---|
| N-Boc Amine | Stable to base, nucleophiles, and reduction; Labile to acid. researchgate.nettotal-synthesis.com | Deprotection (cleavage) to yield a primary amine. jk-sci.com | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) in organic solvents. total-synthesis.comlibretexts.org |
| Carboxyl Group | Acidic; requires activation for acylation reactions. youtube.comlibretexts.org | Amide bond (peptide) formation, Esterification. britannica.comlibretexts.org | Coupling reagents (DCC, HBTU, HATU) with an amine; Alcohol with an acid catalyst. libretexts.orgbachem.com |
Stereochemical Control and Diastereoselectivity in Reactions Utilizing the L-Configuration
The L-configuration of the α-carbon in this compound is a crucial feature that enables its use in asymmetric synthesis. This compound is part of the "chiral pool," a collection of readily available, enantiomerically pure molecules used as starting materials to impart chirality into new, complex products. mdpi.combaranlab.orgrsc.org The strategy, known as substrate-controlled asymmetric induction, relies on the existing stereocenter to direct the outcome of subsequent stereocenter-forming reactions. mdpi.com
In reactions involving this compound, the chiral center at Cα, along with the bulky Boc group and the substituted phenyl ring, creates a sterically and electronically biased environment. This inherent chirality influences the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule. This leads to the preferential formation of one diastereomer over another, a phenomenon known as diastereoselectivity. nih.govosi.lv
For example, in alkylation reactions at a position adjacent to the chiral center or in addition reactions to the carbonyl group (once converted to a ketone, for instance), the L-configuration will dictate the stereochemistry of the newly formed chiral center. anu.edu.aunih.gov The predictability of this stereochemical outcome is a powerful tool for synthetic chemists, allowing for the construction of molecules with multiple, well-defined stereocenters, which is essential for the synthesis of biologically active natural products and pharmaceuticals. mdpi.comnih.gov The ability to control stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological activities.
| Concept | Description | Application to this compound |
|---|---|---|
| Chiral Pool Synthesis | Using readily available, enantiopure compounds as starting materials for asymmetric synthesis. mdpi.combaranlab.org | The L-configuration is derived from natural L-phenylalanine, serving as a scaffold to build more complex chiral molecules. |
| Substrate-Controlled Diastereoselectivity | The existing stereocenter(s) in the substrate molecule directs the stereochemical outcome of a reaction. mdpi.comosi.lv | The chiral α-carbon influences the facial selectivity of reactions, leading to the predictable formation of a specific diastereomer. |
| Asymmetric Induction | The process by which a chiral element in the substrate, reagent, or catalyst influences the formation of a new chiral center with a preference for one enantiomer or diastereomer. | The L-center induces the formation of new stereocenters with a specific configuration relative to itself. |
Mechanistic Investigations of Key Synthetic Steps and Pathways
Understanding the mechanisms of the fundamental transformations involving this compound is essential for optimizing reaction conditions and minimizing side products.
Mechanism of N-Boc Deprotection: The acid-catalyzed cleavage of the Boc group proceeds through a well-established pathway. total-synthesis.comcommonorganicchemistry.com
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA). commonorganicchemistry.com
Fragmentation: The protonated carbamate is unstable and fragments. This step involves the loss of a highly stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine. commonorganicchemistry.com
Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form an ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) salt). commonorganicchemistry.com
A potential complication of this mechanism is the reactivity of the intermediate tert-butyl cation, which can act as an alkylating agent towards nucleophilic residues, such as methionine or tryptophan in peptide synthesis, although this is less of a concern for phenylalanine itself. total-synthesis.com
Mechanism of Peptide Coupling: The formation of a peptide bond requires the activation of the carboxyl group of this compound. omicsonline.org Using a carbodiimide (B86325) like DCC is a classic example:
Activation: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. libretexts.org
Nucleophilic Attack: The amino group of the incoming amino acid ester acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea. libretexts.org
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond and dicyclohexylurea (DCU) as a byproduct. libretexts.org
To improve efficiency and minimize a key side reaction—racemization at the α-carbon—additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.compeptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester of HOBt. This new intermediate is less reactive than the O-acylisourea, which reduces the risk of racemization, but is still highly susceptible to aminolysis, ensuring efficient peptide bond formation. bachem.compeptide.com Similar mechanisms are at play with modern phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which also proceed through activated ester intermediates. omicsonline.orgbachem.com
Applications of N Boc 2,3 Dimethoxy L Phenylalanine As a Chiral Building Block in Advanced Organic Synthesis
Role in the Synthesis of Peptide and Peptidomimetic Scaffolds
The primary amino and carboxylic acid functionalities of N-Boc-2,3-dimethoxy-L-phenylalanine, coupled with its defined stereochemistry, make it an ideal candidate for incorporation into peptide chains. The Boc protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide bond formation.
Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling Techniques
This compound is amenable to both solid-phase peptide synthesis (SPPS) and traditional solution-phase coupling methods. In SPPS, the Boc protecting group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.govbachem.com The use of in situ neutralization protocols, often employing reagents like diisopropylethylamine (DIEA) with coupling agents such as HATU or HBTU, facilitates efficient peptide bond formation following Boc deprotection. nih.gov
Solution-phase peptide synthesis offers an alternative approach, particularly for the synthesis of shorter peptides or fragments. nih.gov In this method, this compound can be coupled with other amino acid esters using a variety of coupling reagents. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or TBTU. nih.govnih.gov The choice of solvent and base is crucial for minimizing racemization and maximizing yield. nih.gov
| Synthesis Method | Key Reagents and Conditions | Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Boc deprotection with TFA/DCM; Coupling with HATU/HBTU/DIEA. nih.gov | Amenable to automation; simplified purification. |
| Solution-Phase Peptide Synthesis | Coupling with EDCI/HOBt or TBTU/DIPEA. nih.gov | Scalable for shorter peptides; allows for purification of intermediates. |
Incorporation into Aza-Amino Acid Peptidomimetics and Other Modified Peptides
The development of peptidomimetics, which mimic the structure and function of natural peptides but with improved stability and bioavailability, is a significant area of medicinal chemistry. This compound can serve as a precursor for the synthesis of aza-amino acid residues, where the α-carbon is replaced by a nitrogen atom. This modification can impart unique conformational properties and resistance to enzymatic degradation. The synthesis of aza-phenylalanine precursors often involves the alkylation of protected hydrazine (B178648) derivatives. chemimpex.com
Furthermore, the incorporation of this compound itself into peptide sequences can be considered a modification, as the dimethoxy-substituted phenyl ring can influence the peptide's conformation and interactions with biological targets. The synthesis of such modified peptides follows standard peptide coupling protocols, with careful consideration of the steric hindrance that may be imposed by the substituted aromatic ring.
Precursor in the Synthesis of Complex Heterocyclic Systems
The chiral backbone of this compound provides a valuable scaffold for the stereoselective synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.
Stereoselective Formation of Oxazolidinone Derivatives
Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity. The stereoselective synthesis of oxazolidinones can be achieved from N-Boc-protected amino alcohols, which can be derived from the corresponding amino acids. For instance, the reduction of this compound would yield the corresponding N-Boc-2,3-dimethoxy-L-phenylalaninol. This amino alcohol can then undergo cyclization to form the oxazolidinone ring. researchgate.net This transformation often proceeds with inversion of configuration at the alcohol-bearing carbon, allowing for the synthesis of specific diastereomers. researchgate.net The cyclization can be promoted by various reagents, and the reaction conditions can be tuned to achieve high stereoselectivity. nih.gov
| Starting Material | Key Transformation | Product |
| N-Boc-2,3-dimethoxy-L-phenylalaninol | Intramolecular cyclization | Chiral oxazolidinone derivative |
Synthesis of N-Protected α-Amino Epoxides and Related Intermediates
Design and Synthesis of Substituted Amino Acid Analogues for Research Purposes
The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of novel, non-proteinogenic amino acid analogues. These analogues can be used to probe structure-activity relationships in peptides and other biologically active molecules. The dimethoxy groups can be further functionalized or can serve to modulate the electronic and steric properties of the aromatic ring.
The synthesis of such analogues often involves transformations of the carboxylic acid or the amino group, or modifications of the phenyl ring. For example, the carboxylic acid can be converted to other functional groups, or the amino group can be derivatized to introduce new functionalities. While specific research detailing the use of this compound for this purpose is limited, the general principles of amino acid modification are well-established and applicable. nih.gov
Research Applications in Chemical Biology and Medicinal Chemistry
Development of Molecular Probes for Protein-Ligand Interaction Studies
There is no available information to suggest that N-Boc-2,3-dimethoxy-L-phenylalanine has been employed in the creation of molecular probes. Molecular probes are essential tools for studying the intricate interactions between proteins and ligands, and while various modified amino acids are used for this purpose, the specific application of this compound has not been reported.
Precursors for Radiolabeled Compounds in Molecular Imaging Research
The potential of this compound as a precursor for radiolabeled compounds in molecular imaging remains unexplored in the available literature. Radiolabeling of molecules is a key technique in positron emission tomography (PET) and other imaging modalities to visualize and study biological processes in vivo. While structurally related phenylalanine analogs are sometimes used in this context, no such application has been documented for the 2,3-dimethoxy substituted version.
Contribution to Combinatorial Library Synthesis for Lead Discovery
No evidence was found to indicate that this compound has been utilized as a building block in the synthesis of combinatorial libraries for the discovery of lead compounds. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, a strategy widely used in the pharmaceutical industry to identify new drug candidates. The absence of this compound in such libraries suggests it has not been a focus of these high-throughput screening efforts.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For N-Boc-2,3-dimethoxy-L-phenylalanine, the theoretical exact mass can be calculated based on its molecular formula, C₁₆H₂₃NO₆. This calculated mass serves as a benchmark against which the experimentally determined mass is compared. The close agreement between the theoretical and measured mass provides strong evidence for the compound's identity.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₃NO₆ |
| Monoisotopic Mass | 325.1525 Da |
| Average Mass | 325.36 g/mol |
In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high precision of these instruments allows for the confident assignment of the molecular formula. For instance, while a low-resolution instrument might not distinguish between C₁₆H₂₃NO₆ and another isobaric formula, HRMS provides the necessary resolving power to do so.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the methoxy (B1213986) groups, the aromatic ring, and the chiral backbone of the phenylalanine moiety. The chemical shifts (δ) of the aromatic protons would be particularly informative, with the 2,3-dimethoxy substitution pattern creating a specific splitting pattern. The coupling constants (J) between adjacent protons would further help in assigning the substitution pattern on the aromatic ring. In some solvents like CDCl₃, it is possible to observe rotamers due to the restricted rotation around the carbamate (B1207046) C-N bond, which would be visible in the NMR spectrum. orgsyn.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atoms of the Boc group, the methoxy groups, the aromatic ring, and the chiral center would each resonate at a characteristic frequency. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating methoxy groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (C(CH₃)₃) | ~1.4 | Singlet |
| β-CH₂ | ~3.0 - 3.2 | Multiplet |
| α-CH | ~4.5 | Multiplet |
| NH | ~5.0 | Doublet |
| OCH₃ | ~3.8 - 3.9 | Two Singlets |
| Aromatic CH | ~6.8 - 7.2 | Multiplet |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Boc (C(CH₃)₃) | ~80 |
| β-CH₂ | ~37 |
| α-CH | ~55 |
| OCH₃ | ~56, ~61 |
| Aromatic C | ~110 - 150 |
| Boc C=O | ~155 |
| Carboxylic C=O | ~175 |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, further confirming the structure. The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution.
Chromatographic Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Given the chiral nature of this compound, determining its enantiomeric purity is crucial. This is accomplished using chiral chromatography, a specialized form of HPLC. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. A study on the separation of the closely related L-3,4-dimethoxy-α-methylphenylalanine from its enantiomer successfully utilized a chiral ligand-exchange HPLC method. hmdb.ca This approach involves using a chiral selector, such as an amino acid derivative, in the mobile phase along with a metal ion, which forms transient diastereomeric complexes that can be separated on a standard C18 column. hmdb.ca Alternatively, a column with a chiral stationary phase could be used. The enantiomeric excess (e.e.) is then calculated from the relative peak areas of the two enantiomers.
Table 4: Exemplary Chromatographic Conditions for Analysis of this compound
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiral Stationary Phase (e.g., Daicel Chiralpak) or Ligand-Exchange with C18 column |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol or Aqueous buffer with chiral selector (e.g., L-Phe and CuSO₄) hmdb.ca |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Controlled (e.g., 20 °C) hmdb.ca |
X-ray Crystallography for Absolute Configuration and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to unambiguously determine its absolute stereochemistry, confirming it as the L-enantiomer. This provides an unequivocal assignment that is independent of other analytical methods.
Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal. While no specific crystal structure for this compound was found in the searched literature, the technique has been successfully applied to determine the structure of related phenylalanine derivatives, showcasing its power in stereochemical analysis.
Computational and Theoretical Studies on N Boc 2,3 Dimethoxy L Phenylalanine
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Conformational analysis, typically performed using methods like Density Functional Theory (DFT), would identify the most stable arrangements of the molecule's atoms in space. This involves mapping the potential energy surface by systematically rotating the rotatable bonds, such as those in the amino acid backbone (phi, psi angles) and the side chain. The presence of the 2,3-dimethoxy substitution pattern is expected to introduce significant steric hindrance, which would likely restrict the conformational freedom of the phenyl ring and influence the preferred orientation of the entire side chain relative to the amino acid backbone.
Electronic structure calculations would provide insights into the distribution of electrons within the molecule. Key parameters that would be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. For N-Boc-2,3-dimethoxy-L-phenylalanine, the electron-donating nature of the methoxy (B1213986) groups would be expected to raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack compared to unsubstituted phenylalanine.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Predicted Value | Significance |
| Dihedral Angle (χ1) | Varies, with distinct energy minima | Defines the orientation of the phenyl ring relative to the backbone. |
| Dihedral Angle (χ2) | Restricted rotation due to steric hindrance | Governs the orientation of the methoxy groups. |
| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and electrophilic attack. |
| LUMO Energy | Lowered compared to unsubstituted analog | Suggests potential for accepting electrons. |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Significant | Influences intermolecular interactions and solubility. |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from actual quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its participation in peptide coupling reactions.
By modeling the reactants, transition states, intermediates, and products, chemists can calculate the energy barriers associated with different reaction pathways. This allows for the identification of the most likely mechanism. For instance, in the synthesis of this compound, computational modeling could be used to optimize reaction conditions by understanding the role of catalysts and the stability of intermediates.
Furthermore, in the context of peptide synthesis, where this compound would be used as a building block, computational modeling could predict the efficiency of coupling reactions and the likelihood of side reactions. The steric bulk of the 2,3-dimethoxy-phenyl group could potentially hinder the approach of another amino acid, and computational studies could quantify this effect.
Molecular Modeling and Simulation Studies in Research Contexts
Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules over time. These methods are particularly useful for understanding how a molecule like this compound would behave in a biological environment, for example, when incorporated into a peptide chain.
The insights gained from such simulations are critical in the field of drug design and peptide engineering. By understanding the structural consequences of incorporating this modified amino acid, researchers could design peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved binding affinity to a specific receptor.
Emerging Trends and Future Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The demand for enantiomerically pure and protected amino acids such as N-Boc-2,3-dimethoxy-L-phenylalanine has spurred research into more efficient and sustainable synthetic routes. Traditional methods, while effective, often involve multiple steps, harsh reagents, and significant waste generation. advancedchemtech.com Future methodologies are focused on overcoming these limitations.
One promising area is the adoption of continuous flow chemistry . Unlike traditional batch processing, continuous flow systems offer precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste. advancedchemtech.comnovartis.com This technology minimizes the use of excess reagents and solvents and allows for safer handling of hazardous intermediates. advancedchemtech.com The integration of immobilized enzymes into continuous flow reactors represents a significant advancement, enabling shorter reaction times and excellent conversion rates for the synthesis of L-phenylalanine derivatives. novartis.comfrontiersin.org
Biocatalysis , utilizing enzymes to perform specific chemical transformations, is another key trend. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, have been shown to be effective for the amination of various cinnamic acids to produce phenylalanine analogues. novartis.comfrontiersin.org These enzymes can catalyze the reverse reaction of their natural function, converting trans-cinnamic acid derivatives into L-phenylalanine derivatives in the presence of high ammonia concentrations. frontiersin.org Research into engineering more robust and efficient enzymes, such as phenylalanine dehydrogenase mutants, is expanding the scope of biocatalysis for creating non-natural amino acids. nih.gov
| Synthetic Methodology | Key Advantages | Relevant Research Finding |
| Continuous Flow Chemistry | Enhanced control, higher yields, reduced waste, improved safety. advancedchemtech.comnovartis.com | Incorporation of immobilized enzymes in flow systems allows for shorter reaction times (e.g., 20 minutes contact time) and high conversions (up to 89%). novartis.comfrontiersin.org |
| Biocatalysis (e.g., PALs) | High selectivity, mild reaction conditions, reduced environmental impact. novartis.comfrontiersin.org | Phenylalanine ammonia lyases (PALs) can be used for the cost-efficient production of various phenylalanine analogues from cinnamic acids. novartis.comfrontiersin.org |
Exploration of New Derivatization Pathways and Chemical Transformations
This compound serves as a valuable building block for more complex molecules. chemimpex.comchemimpex.com Future research is expected to focus on exploring new derivatization pathways to generate novel compounds with unique biological activities.
The Boc (tert-butyloxycarbonyl) protecting group is crucial in peptide synthesis, allowing for sequential and controlled addition of amino acids. chemimpex.com Research into new protecting groups that are more easily cleaved or offer different selectivity continues. For example, the development of water-compatible protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group facilitates peptide synthesis in aqueous media, a significant step towards greener chemistry. nih.govsci-hub.sesemanticscholar.orgtu-darmstadt.de
Further modifications of the phenyl ring of this compound could lead to derivatives with altered steric and electronic properties. This could involve the introduction of different substituents, such as halogens (e.g., fluorine), which are known to influence the biological activity and metabolic stability of molecules. nih.gov The synthesis of various substituted phenylalanine derivatives is an active area of research, with methods being developed for creating a wide array of analogues. acs.orgnih.gov
Chemical transformations of the amino acid backbone itself, beyond peptide bond formation, are also being investigated. This includes the synthesis of β-phenylalanine derivatives, which are important scaffolds in medicinal chemistry. nih.gov
Expansion of Applications in Interdisciplinary Research Fields
The primary application of N-Boc-protected amino acids is in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) for the creation of peptides with therapeutic potential. advancedchemtech.com this compound, with its specific substitution pattern, can be incorporated into peptides to study structure-activity relationships and to develop new drug candidates. chemimpex.comchemimpex.com
The resulting peptides have applications in various fields, including:
Drug Development: Phenylalanine derivatives are integral to the design of new pharmaceuticals. chemimpex.com They have been incorporated into molecules targeting a range of diseases. For instance, derivatives have been used to create potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov
Biotechnology: These specialized amino acids are used to produce biologically active compounds and to study protein interactions and functions. chemimpex.comchemimpex.com
Metabolic Research: The study of phenylalanine derivatives is relevant to understanding metabolic disorders. For example, phenylketonuria (PKU) is a genetic disorder affecting phenylalanine metabolism. nih.govmorningstar.com Research on phenylalanine analogues can provide insights into the enzymes involved, such as phenylalanine hydroxylase. nih.gov Furthermore, oxidized phenylalanine derivatives can serve as markers for oxidative stress and may play a role in conditions like insulin (B600854) resistance. nih.gov
The unique methoxy (B1213986) substitution pattern of this compound may confer specific properties to peptides, influencing their conformation, receptor binding, and pharmacokinetic profiles. Future research will likely explore its incorporation into a wider range of bioactive peptides and peptidomimetics.
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids. A major goal is to reduce the significant environmental footprint associated with traditional chemical synthesis, particularly in peptide production where large volumes of hazardous solvents are often used. advancedchemtech.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Aqueous-Based Synthesis: A major hurdle in green peptide chemistry is replacing toxic organic solvents with water. nih.govsci-hub.setu-darmstadt.de The development of water-soluble and stable protecting groups is crucial for enabling aqueous solid-phase peptide synthesis (ASPPS). sci-hub.setu-darmstadt.de
Use of Greener Solvents: Where organic solvents are necessary, the focus is on replacing hazardous ones with more environmentally benign alternatives. advancedchemtech.com
Biocatalytic and Chemoenzymatic Methods: As mentioned earlier, enzymes can be used to perform reactions under mild, aqueous conditions, significantly reducing waste. frontiersin.org Chemoenzymatic methods, which combine chemical and enzymatic steps, can provide efficient routes to complex molecules like L-3,4-dimethoxyphenyl-alanine, a compound structurally related to the subject of this article. researchgate.net
Sustainable Raw Materials: Research is also moving towards the use of renewable feedstocks for producing chemical building blocks. nih.gov The use of fermentation processes to produce amino acids from sustainable carbon sources is a growing area. nih.gov
The combination of biocatalysis with flow technologies is a powerful approach for the sustainable synthesis of L-phenylalanine derivatives, offering short reaction times, mild conditions, and the potential for catalyst recycling. novartis.comfrontiersin.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
